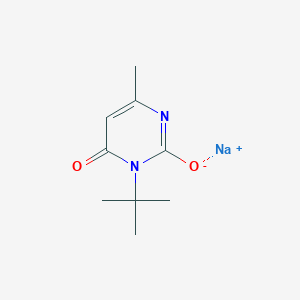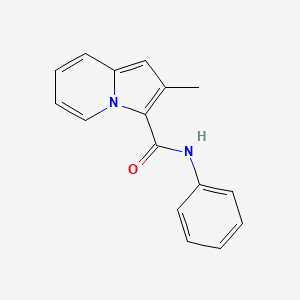
sodium 1-tert-butyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-tert-butyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinolate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Na-DBM or DBMNa, and it is a versatile reagent that has found numerous applications in various fields of research.
Applications De Recherche Scientifique
Na-DBM has found numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Na-DBM can also be used as a catalyst for various reactions, including the Michael addition reaction and the aldol condensation reaction.
Mécanisme D'action
The mechanism of action of Na-DBM is not fully understood. However, it is believed to act as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds in various reactions. Na-DBM is also known to act as a chelating agent, forming stable complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Na-DBM. However, studies have shown that Na-DBM can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Na-DBM is its versatility. It can be used as a reagent in various reactions, making it a valuable tool for organic synthesis. Na-DBM is also relatively inexpensive and easy to synthesize. However, one of the limitations of Na-DBM is its instability in air and moisture, which can lead to decomposition and loss of activity.
Orientations Futures
There are numerous future directions for the use of Na-DBM in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. Na-DBM could also be used as a catalyst for the synthesis of new materials with unique properties. Additionally, future research could focus on improving the stability and activity of Na-DBM, making it a more effective reagent for use in various reactions.
Conclusion:
In conclusion, Na-DBM is a versatile reagent that has found numerous applications in scientific research. Its synthesis method is relatively simple, and it can be used as a catalyst for various reactions. Na-DBM has shown potential as a candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to its use, the future directions for Na-DBM research are promising, and it is likely to continue to be a valuable tool in scientific research.
Méthodes De Synthèse
Na-DBM can be synthesized by reacting 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine with tert-butyl lithium and sodium hydride. The reaction yields a white solid that is highly soluble in polar solvents such as water and ethanol. The synthesis of Na-DBM is relatively simple and can be easily scaled up for industrial applications.
Propriétés
IUPAC Name |
sodium;1-tert-butyl-4-methyl-6-oxopyrimidin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.Na/c1-6-5-7(12)11(8(13)10-6)9(2,3)4;/h5H,1-4H3,(H,10,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCXXVGZPUQJBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)[O-])C(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)
![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)


![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)